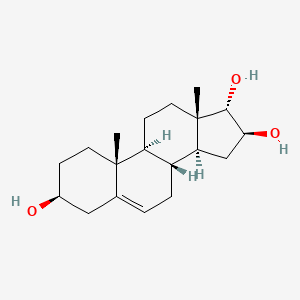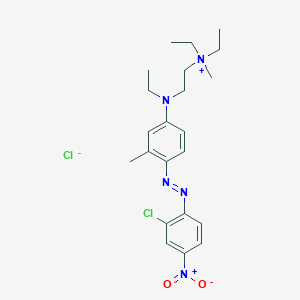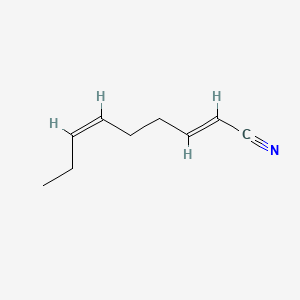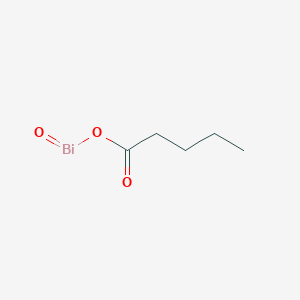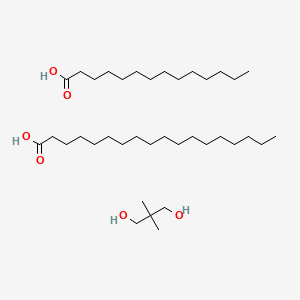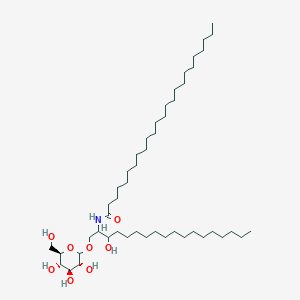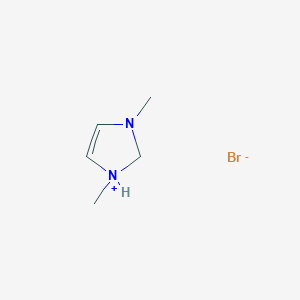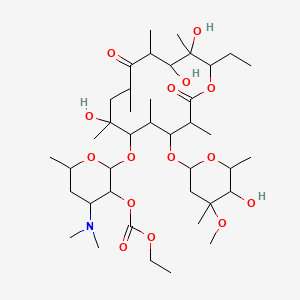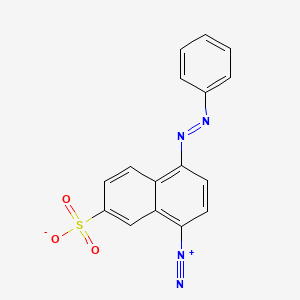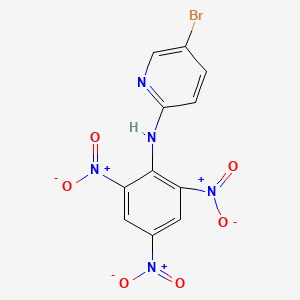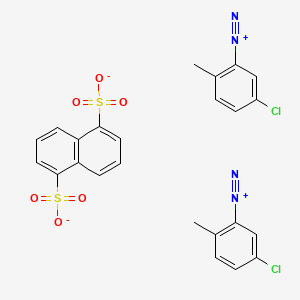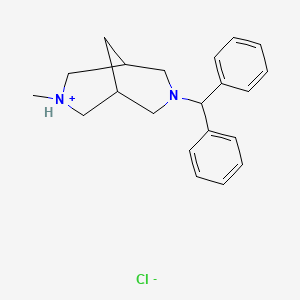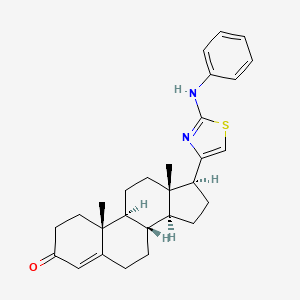
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: is a synthetic steroidal compound It is structurally characterized by the presence of an androstane backbone with a thiazole ring and an aniline group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a halogenated intermediate.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride, NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: has several scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other synthetic compounds.
Wirkmechanismus
The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It can bind to steroid receptors, modulating their activity and influencing cellular processes.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It can interfere with signal transduction pathways, altering cellular responses and gene expression.
Vergleich Mit ähnlichen Verbindungen
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: can be compared with other similar steroidal compounds, such as:
Androst-4-ene-3,11-dione: This compound shares a similar androstane backbone but lacks the thiazole and aniline groups.
17-alpha-hydroxy-androst-4-en-3-one: This compound has a hydroxyl group at the 17-alpha position, differing in its functional groups and potential biological activity.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other steroidal compounds.
Eigenschaften
CAS-Nummer |
96274-81-6 |
|---|---|
Molekularformel |
C28H34N2OS |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-(2-anilino-1,3-thiazol-4-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H34N2OS/c1-27-14-12-20(31)16-18(27)8-9-21-22-10-11-24(28(22,2)15-13-23(21)27)25-17-32-26(30-25)29-19-6-4-3-5-7-19/h3-7,16-17,21-24H,8-15H2,1-2H3,(H,29,30)/t21-,22-,23-,24+,27-,28-/m0/s1 |
InChI-Schlüssel |
AQSATGOJKKVKAN-FTIQDDARSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC5=CC=CC=C5)CCC6=CC(=O)CC[C@]36C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C4=CSC(=N4)NC5=CC=CC=C5)CCC6=CC(=O)CCC36C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
